Cas no 1374658-52-2 (1-Boc-3-fluoroazetidine-3-carbaldehyde)

1-Boc-3-fluoroazetidine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Boc-3-fluoroazetidine-3-carbaldehyde
- 3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester
- SCHEMBL20158236
- 1,1-Dimethylethyl 3-fluoro-3-formyl-1-azetidinecarboxylate
- tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate
- CS-0079086
- P13540
- 3-Fluoroazetidine-3-carbaldehyde, N-BOC protected
- 1-Azetidinecarboxylic acid, 3-fluoro-3-formyl-, 1,1-dimethylethyl ester
- MFCD23105995
- SY259750
- DB-373599
- 1374658-52-2
- SB20688
- PB37400
-
- MDL: MFCD23105995
- インチ: InChI=1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3
- InChIKey: ISYAISBXCKGQPD-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC(C1)(C=O)F
計算された属性
- 精确分子量: 203.09577147Da
- 同位素质量: 203.09577147Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 46.6Ų
1-Boc-3-fluoroazetidine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149726-1g |
tert-Butyl 3-fluoro-3-formylazetidine-1-carboxylate |
1374658-52-2 | 95+% | 1g |
¥15119 | 2023-04-15 | |
eNovation Chemicals LLC | Y1126546-500mg |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 500mg |
$2105 | 2024-07-28 | |
Alichem | A449041096-250mg |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 250mg |
691.60 USD | 2021-06-15 | |
Alichem | A449041096-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
1,629.74 USD | 2021-06-15 | |
eNovation Chemicals LLC | Y1126546-1g |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 1g |
$2855 | 2024-07-28 | |
Chemenu | CM284361-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
$3618 | 2023-03-07 | |
1PlusChem | 1P0013S7-250mg |
1-Azetidinecarboxylic acid, 3-fluoro-3-formyl-, 1,1-dimethylethyl ester |
1374658-52-2 | 85% | 250mg |
$321.00 | 2023-12-22 | |
A2B Chem LLC | AA50759-100mg |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 85% | 100mg |
$242.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1126546-5g |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 5g |
$10745 | 2025-02-27 | |
Chemenu | CM284361-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
$1555 | 2021-06-09 |
1-Boc-3-fluoroazetidine-3-carbaldehyde 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
1-Boc-3-fluoroazetidine-3-carbaldehydeに関する追加情報
1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2): A Versatile Building Block in Modern Organic Synthesis
The compound 1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2) is a highly specialized and valuable intermediate in the field of organic chemistry. Its unique structural features, including the Boc-protected azetidine ring and the fluoro-substituted aldehyde moiety, make it a critical building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This article delves into the properties, applications, and recent advancements related to this compound, addressing common queries and trends in the scientific community.
One of the most searched questions in the context of 1-Boc-3-fluoroazetidine-3-carbaldehyde revolves around its role in drug discovery. The azetidine ring, a four-membered nitrogen heterocycle, is gaining prominence due to its conformational rigidity and ability to improve the metabolic stability of drug candidates. The introduction of a fluoro substituent further enhances the compound's utility by modulating electronic properties and bioavailability. Researchers frequently inquire about the synthetic routes to this compound, with methods such as Boc protection and aldehyde functionalization being key topics of interest.
In recent years, the demand for fluorinated building blocks like 1-Boc-3-fluoroazetidine-3-carbaldehyde has surged, driven by the growing emphasis on precision medicine and targeted therapies. The compound's ability to serve as a precursor for biologically active molecules has made it a focal point in medicinal chemistry. For instance, its incorporation into kinase inhibitors and GPCR modulators has been extensively studied, aligning with the industry's shift toward small-molecule therapeutics.
Another trending topic is the compound's application in click chemistry and bioorthogonal reactions. The aldehyde group in 1-Boc-3-fluoroazetidine-3-carbaldehyde provides a handle for selective conjugation, enabling the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. This aligns with the broader interest in degradation-based therapeutics, a hot area in drug development.
From a synthetic perspective, the compound's stability and reactivity are frequently discussed. The Boc group offers excellent protection for the azetidine nitrogen, while the fluoro and aldehyde functionalities allow for diverse downstream modifications. Common search queries include optimization of reaction conditions, scalability, and compatibility with other functional groups, reflecting the practical challenges faced by chemists.
Environmental and regulatory considerations are also pertinent. While 1-Boc-3-fluoroazetidine-3-carbaldehyde is not classified as a hazardous material, its handling and storage require standard precautions. The compound's green chemistry profile, including potential for solvent-free synthesis or catalytic methods, is an area of active research, catering to the industry's push for sustainability.
In summary, 1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2) stands out as a multifaceted tool in modern synthesis. Its applications span drug discovery, material science, and chemical biology, making it a subject of enduring interest. By addressing both fundamental properties and cutting-edge trends, this article aims to provide a comprehensive resource for researchers and industry professionals alike.
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